2,5-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H13F2N3O3S and its molecular weight is 329.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,5-Difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the field of anti-inflammatory and anti-cancer treatments. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
- Molecular Formula : C20H19F2N3O4S
- Molecular Weight : 435.4 g/mol
- CAS Number : 1021226-22-1
The compound features a benzenesulfonamide group attached to a pyridazine moiety, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors involved in inflammatory pathways. Notably, it has been identified as a multi-target anti-inflammatory agent that inhibits:
- Carbonic Anhydrase
- Cyclooxygenase (COX-2)
- 5-Lipoxygenase (5-LOX)
These targets are crucial in the regulation of inflammatory responses and pain pathways.
Anti-inflammatory Activity
Research has demonstrated that compounds containing the sulfonamide moiety exhibit significant anti-inflammatory effects. In a study evaluating various derivatives, the compound showed promising results in inhibiting edema formation in animal models. The percentage inhibition ranged from 71.2% to 82.9%, comparable to established anti-inflammatory drugs such as celecoxib and diclofenac .
Cytotoxicity Studies
Cytotoxicity assessments were performed using a panel of cancer cell lines. The compound was tested at concentrations of 10 µM, with results indicating selective cytotoxic effects against certain cancer types. The positive cytotoxic effects (PCE) were observed in specific cell lines, suggesting potential for further development as an anti-cancer agent .
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Anti-inflammatory | 71.2% - 82.9% edema inhibition | |
Cytotoxicity | Positive effects in 2/59 to 5/59 cell lines | |
COX-2 Inhibition | Significant inhibition observed |
Case Study 1: In Vivo Anti-inflammatory Effects
In a controlled study involving animal models induced with inflammation, treatment with the compound resulted in a marked reduction in inflammatory markers compared to the control group. The study highlighted the compound's potential as an alternative treatment option for chronic inflammatory conditions.
Case Study 2: Cancer Cell Line Evaluation
A comprehensive evaluation of various cancer cell lines revealed that the compound exhibited selective cytotoxicity against breast and lung cancer cells. The results indicate that further investigation into its mechanism could yield valuable insights for developing targeted cancer therapies .
特性
IUPAC Name |
2,5-difluoro-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O3S/c14-10-4-5-11(15)12(9-10)22(20,21)17-7-2-8-18-13(19)3-1-6-16-18/h1,3-6,9,17H,2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDVPAQLJDBEPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNS(=O)(=O)C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。